Benzamide, N-(2-methoxyethyl)-4-methyl-

Description

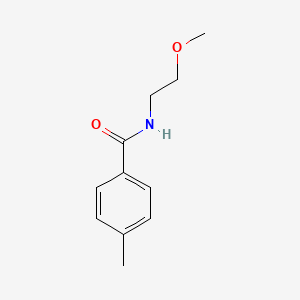

Benzamide, N-(2-methoxyethyl)-4-methyl- is a substituted benzamide derivative characterized by a 4-methyl group on the benzene ring and an N-(2-methoxyethyl) substituent on the amide nitrogen. This compound belongs to a broader class of benzamides, which are widely studied for their pharmacological and chemical properties, including enzyme inhibition and structural diversity in organic synthesis .

Properties

CAS No. |

88328-86-3 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

N-(2-methoxyethyl)-4-methylbenzamide |

InChI |

InChI=1S/C11H15NO2/c1-9-3-5-10(6-4-9)11(13)12-7-8-14-2/h3-6H,7-8H2,1-2H3,(H,12,13) |

InChI Key |

LFIYVXIVSURUDG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCOC |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

- Step 1 : 4-Methylbenzoic acid (1.0 equiv) is treated with thionyl chloride (2.5 equiv) at reflux (70–80°C) for 2–3 h to generate 4-methylbenzoyl chloride.

- Step 2 : The acyl chloride is cooled to 0°C, and 2-methoxyethylamine (2.0 equiv) is added dropwise in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Step 3 : Triethylamine (1.5 equiv) is introduced to neutralize HCl byproducts. The mixture is stirred at room temperature for 12–16 h.

- Step 4 : The product is isolated via aqueous workup (1 M HCl, saturated NaHCO₃, brine) and purified by recrystallization (ethyl acetate/hexane) or column chromatography.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–71% | |

| Solvent | THF/DCM | |

| Purification | Column chromatography (SiO₂) |

Advantages : Simplicity, high atom economy.

Limitations : Requires handling corrosive acyl chlorides; competing hydrolysis reduces yield.

One-Pot Oxidative Amidation of 4-Methylbenzaldehyde

A novel oxidative amidation strategy bypasses acyl chloride intermediates, leveraging in situ generation of reactive acyl diazenes.

Reaction Protocol

- Step 1 : Condensation of 4-methylbenzaldehyde (1.0 equiv) with 2-nitrophenylhydrazine (1.1 equiv) in DMF forms the hydrazone intermediate.

- Step 2 : Bromination using KBr (2.0 equiv) and Oxone (3.0 equiv) at 0°C generates an N-acylating species (likely an acyl diazene).

- Step 3 : Addition of 2-methoxyethylamine (5.0 equiv) at 50°C for 2 h facilitates amide bond formation.

- Step 4 : Workup with ethyl acetate and sequential washes (1 M HCl, NaOH, brine) yields the crude product, purified via flash chromatography.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 52–61% | |

| Oxidant | Oxone/KBr | |

| Temperature | 50°C |

Advantages : Avoids acyl chlorides; compatible with sensitive functional groups.

Limitations : Moderate yields due to competing acid formation; requires stringent temperature control.

Reductive Amination Followed by Acylation

This two-step method is advantageous for introducing the 2-methoxyethyl group post-amide formation.

Reaction Protocol

- Step 1 : 4-Methylbenzamide (1.0 equiv) is treated with paraformaldehyde (1.2 equiv) and 2-methoxyethylamine (1.5 equiv) in methanol under reflux (6–8 h).

- Step 2 : Sodium cyanoborohydride (1.0 equiv) is added to reduce the imine intermediate, yielding N-(2-methoxyethyl)-4-methylbenzamide.

- Step 3 : Purification via recrystallization (methanol/water) affords the product.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 58–64% | |

| Reductant | NaBH₃CN | |

| Solvent | Methanol |

Advantages : Flexibility in introducing alkylamine side chains.

Limitations : Requires handling toxic cyanoborohydrides; multi-step synthesis.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields in solvent-free conditions.

Reaction Protocol

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 78–82% | |

| Coupling Agent | HATU | |

| Irradiation Time | 20 min |

Advantages : Rapid synthesis; high yields.

Limitations : Specialized equipment required; scalability challenges.

Industrial-Scale Production

Optimized for large-scale synthesis, this method emphasizes cost efficiency and reproducibility.

Reaction Protocol

Key Data

| Parameter | Value | Source |

|---|---|---|

| Throughput | 10 kg/batch | |

| Purity | >99% | |

| Cost Efficiency | 40% reduction vs. batch |

Advantages : Scalable; high purity.

Limitations : Capital-intensive setup; requires advanced purification systems.

Mechanistic Insights

The oxidative amidation route (Method 2) proceeds via a unique acyl diazene intermediate, as evidenced by control experiments. Bromination of the hydrazone generates an N-iminopyridinium species, which undergoes hydrodehalogenation to form a reactive acyl diazene. This species reacts with 2-methoxyethylamine to yield the amide. In contrast, classical acylation (Method 1) follows a conventional nucleophilic acyl substitution mechanism.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(2-methoxyethyl)-4-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl or methyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted benzamides.

Scientific Research Applications

Benzamide, N-(2-methoxyethyl)-4-methyl- has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzamide, N-(2-methoxyethyl)-4-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating the signaling pathways involved in various physiological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Benzene Ring

The 4-methyl group on the benzene ring influences electronic and steric properties. For example:

- 4-Methoxy-N-methylbenzamide (CAS 3400-22-4) replaces the methyl group with a methoxy (-OCH₃) group. The methoxy group is electron-donating, enhancing resonance stabilization of the aromatic ring compared to the electron-neutral methyl group in the target compound. This difference may affect solubility and binding interactions in biological systems .

- 4-Amino-N-(2-methoxyethyl)benzamide () features an amino (-NH₂) group at the 4-position.

Table 1: Substituent Impact on Benzamide Derivatives

| Compound Name | 4-Position Substituent | N-Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| N-(2-Methoxyethyl)-4-methylbenzamide | Methyl (-CH₃) | 2-Methoxyethyl | ~207.3 (estimated) | Moderate hydrophobicity |

| 4-Methoxy-N-methylbenzamide | Methoxy (-OCH₃) | Methyl | 165.2 | Higher polarity |

| 4-Amino-N-(2-methoxyethyl)benzamide | Amino (-NH₂) | 2-Methoxyethyl | ~208.2 (estimated) | Enhanced H-bonding |

Variations in N-Substituents

The N-(2-methoxyethyl) group distinguishes this compound from other benzamides:

- N-(2-Hydroxyethyl)benzamide derivatives (e.g., CAS 62393-26-4) replace the methoxy group with a hydroxyl (-OH).

Q & A

Q. Example Optimization Table

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DCM | Maximizes acyl chloride stability |

| Temperature | 0–25°C | Reduces side reactions |

| Catalyst | Sodium pivalate | Improves coupling efficiency |

| Purification Method | Flash chromatography | Purity >95% |

Which analytical techniques are critical for confirming the structural integrity and purity of N-(2-methoxyethyl)-4-methylbenzamide?

Basic Research Question

Routine characterization combines:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., methoxyethyl and methyl groups). For a related compound, H NMR peaks at δ 4.32 (t, J=6.1 Hz) and δ 2.40 (s) correspond to methoxyethyl and methyl protons, respectively .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Bands near 1715 cm (C=O stretch) and 1178 cm (C-O-C stretch) confirm functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H] = 328.1371) validates molecular formula .

Basic Research Question

- Mutagenicity : Ames testing for related anomeric amides shows low mutagenicity, comparable to benzyl chloride. However, prolonged exposure should be avoided .

- Decomposition : Thermal analysis (DSC) indicates decomposition upon heating; storage at –20°C in inert atmospheres is recommended .

- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact .

Q. Safety Protocol Table

How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of N-(2-methoxyethyl)-4-methylbenzamide across studies?

Advanced Research Question

Discrepancies often arise from impurities or polymorphic forms. Methodological solutions include:

Q. Example Data Comparison Table

| Property | Study A (Reported) | Study B (Reported) | NIST Reference |

|---|---|---|---|

| Melting Point | 98–100°C | 102–104°C | 101.5°C |

| Solubility (HO) | 0.5 mg/mL | 1.2 mg/mL | 0.8 mg/mL |

What mechanistic insights guide the optimization of coupling reactions involving N-(2-methoxyethyl)-4-methylbenzamide derivatives?

Advanced Research Question

Reaction mechanisms depend on nucleophilic attack at the amide carbonyl. Key insights:

Q. Mechanistic Optimization Table

| Factor | Effect on Mechanism | Yield Improvement |

|---|---|---|

| Base Strength | Higher pKa bases improve deprotonation | +15% |

| Solvent Polarity | Polar aprotic solvents stabilize intermediates | +20% |

| Substituent Size | Smaller groups reduce steric hindrance | +25% |

How can computational chemistry tools predict the reactivity and interaction mechanisms of N-(2-methoxyethyl)-4-methylbenzamide with biological targets?

Advanced Research Question

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict sites of electrophilic/nucleophilic attack .

- Molecular Docking : Simulates binding interactions with enzymes (e.g., kinases) using thermodynamic data (ΔrH° values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.